molecular formula C10H15NO4 B8066867 (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

Cat. No.: B8066867
M. Wt: 213.23 g/mol
InChI Key: RLIYYMIFEXCABZ-QMMMGPOBSA-N
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Description

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is an organic compound with the molecular formula C10H17NO3These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Preparation Methods

The synthesis of (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves several steps. One common synthetic route includes the reaction of hexanoic acid with oxotetrahydrofuran under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. These methods are optimized for large-scale production and often include purification steps like crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxo groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, the compound may activate or inhibit certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

6-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-6-3-1-2-4-9(13)11-8-5-7-15-10(8)14/h6,8H,1-5,7H2,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIYYMIFEXCABZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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